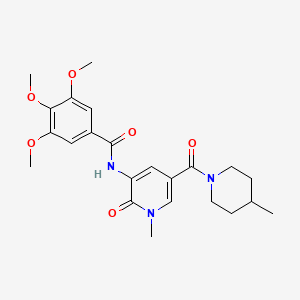

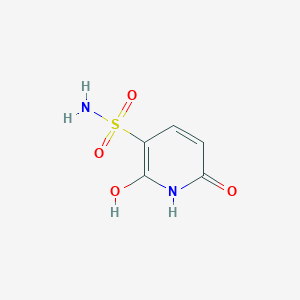

2-Hydroxy-6-oxo-1H-pyridine-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information on the synthesis of 2-Hydroxy-6-oxo-1H-pyridine-3-sulfonamide, pyridinium salts, which are structurally similar, have been synthesized through various routes . For instance, pyridinium salts can be synthesized from reactions involving pyridine . Additionally, protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant depending on the synthetic route .科学的研究の応用

Unusual Electronic Effects and Material Synthesis

One study explores the electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. The research highlights how these groups affect the affinity of bidentate binding units for ions, demonstrating significant implications for the design of materials with specific magnetic and optical properties (Edder et al., 2000).

Antimicrobial Applications

Another area of application is in the development of antimicrobial agents. Selenocyclisations of homoallylic sulfonamides have been shown to lead to the formation of β-selanyl-pyrrolidines, with considerable variations in stereochemical outcomes, demonstrating potential pathways for the synthesis of new antimicrobial compounds (Jones et al., 2006).

Environmental Impact and Degradation

Research on the oxidative degradation of sulfonamides at BDD electrodes has revealed insights into the kinetics, reaction pathways, and eco-toxicity evaluation of sulfonamides in water treatment processes. This study offers a deeper understanding of how sulfonamides interact with environmental factors and suggests methods for their degradation, highlighting the significance of such compounds in environmental science (Fabiańska et al., 2014).

Catalysis and Chemical Reactions

A novel study on ruthenium-catalyzed hydroxylation of unactivated tertiary C-H bonds presents a method that involves 2-Hydroxy-6-oxo-1H-pyridine-3-sulfonamide derivatives, demonstrating the compound's utility in facilitating challenging chemical transformations. This catalytic process underscores the versatility of sulfonamide compounds in organic synthesis and material science (McNeill & Du Bois, 2010).

Wound Healing Applications

Furthermore, research into biodegradable poly(lactic acid) nanofibrous dressing mats loaded with a newly synthesized sulfonamide analog has shown promise in wound healing applications. These mats demonstrate superior antibacterial and anti-inflammatory characteristics, offering potential advancements in medical treatments (Elsayed et al., 2020).

将来の方向性

While specific future directions for 2-Hydroxy-6-oxo-1H-pyridine-3-sulfonamide are not available, research into pyridine compounds for their antimicrobial and antiviral activities is ongoing . This suggests potential future directions in the development of new pharmaceuticals and therapeutic agents.

特性

IUPAC Name |

2-hydroxy-6-oxo-1H-pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4S/c6-12(10,11)3-1-2-4(8)7-5(3)9/h1-2H,(H2,6,10,11)(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMLJJQXSJBCQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1S(=O)(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-Tert-butyl 5-methyl spiro[indoline-3,3'-piperidine]-1',5-dicarboxylate](/img/structure/B2929909.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2929912.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2929913.png)

![1-(4-isopropylphenyl)-4-methyl-6-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2929916.png)

![1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2929917.png)

![1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol](/img/structure/B2929918.png)

![1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![8-bromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2929925.png)